N-(3-Hydroxymethylphenyl)hydroxylamine

Description

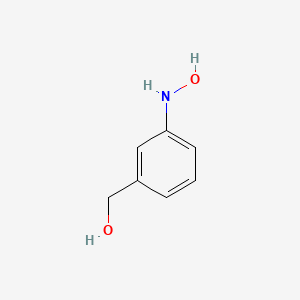

N-(3-Hydroxymethylphenyl)hydroxylamine is an aromatic hydroxylamine derivative characterized by a hydroxymethyl (-CH₂OH) substituent on the phenyl ring attached to the hydroxylamine (-NH-OH) functional group. Hydroxylamines are notable for their roles as antioxidants, enzyme inhibitors, and intermediates in organic synthesis .

Properties

Molecular Formula |

C7H9NO2 |

|---|---|

Molecular Weight |

139.15 g/mol |

IUPAC Name |

[3-(hydroxyamino)phenyl]methanol |

InChI |

InChI=1S/C7H9NO2/c9-5-6-2-1-3-7(4-6)8-10/h1-4,8-10H,5H2 |

InChI Key |

YWDYEHYGVGRNHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NO)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

N-t-Butyl Hydroxylamine

- Structure : Features a bulky t-butyl group (-C(CH₃)₃) attached to the hydroxylamine nitrogen.

- Biological Activity : At 10 µM, delays cellular senescence in IMR90 fibroblasts by reducing oxidative stress (↓DCFH oxidation, ↑GSH/GSSG ratio) and mitochondrial dysfunction .

- The latter’s hydroxymethyl group may increase solubility and hydrogen-bonding capacity, favoring interactions with polar targets .

N-Benzyl Hydroxylamine

- Structure : Contains a benzyl (-CH₂C₆H₅) substituent on the hydroxylamine nitrogen.

- Biological Activity : Delays senescence by 17–20 population doublings (PD) at 30 µM, comparable to N-methyl derivatives. Acts as a radical scavenger .

- Comparison: The benzyl group’s aromaticity may facilitate π-π stacking with biological targets, a property shared with N-(3-Hydroxymethylphenyl)hydroxylamine.

O-Ethyl Hydroxylamine

- Structure : Ethyl group (-CH₂CH₃) attached to the hydroxylamine oxygen.

- Activity : Exhibits antimicrobial and anticancer properties but is less studied than N-substituted analogs .

- Comparison : O-substitution reduces nucleophilicity at the nitrogen, limiting reactivity in carbonyl condensation reactions (e.g., oxime formation). This compound’s N-substitution likely retains higher reactivity for such applications .

Hydroxylamine (NH₂-OH)

- Activity : Potent nitrovasodilator (relaxant at 5 µM) but less effective in delaying senescence compared to N-substituted analogs .

- Comparison : The absence of substituents results in high reactivity but poor stability. This compound’s aromatic substituent may stabilize the molecule and modulate target specificity .

Key Data Tables

Table 2: Reactivity in Carbonyl Condensation

| Compound | Reactivity with Carbonyls | Product Stability |

|---|---|---|

| N-(3-Hydroxymethylphenyl) | High (N-substituted) | Moderate-High |

| O-Ethyl Hydroxylamine | Low (O-substituted) | Low |

| Hydroxylamine | Very High | Low (unstable) |

Research Findings and Implications

- Antioxidant Efficacy: N-substituted hydroxylamines (e.g., N-t-butyl, N-benzyl) show superior antioxidant activity compared to O-substituted analogs. This compound’s hydroxymethyl group may synergize with the phenyl ring to enhance radical scavenging, akin to phenolic antioxidants like BHA .

- Mitochondrial Targeting : Bulky substituents (e.g., t-butyl) improve mitochondrial retention, while aromatic groups (e.g., benzyl, hydroxymethylphenyl) may enhance binding to mitochondrial membranes .

- Synthetic Utility : N-substituted hydroxylamines are preferred for oxime formation due to higher nucleophilicity. The hydroxymethyl group could facilitate further derivatization (e.g., esterification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.